13-Deoxytedanolide
CAS No.:
Cat. No.: VC1876262
Molecular Formula: C32H50O10
Molecular Weight: 594.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H50O10 |
|---|---|
| Molecular Weight | 594.7 g/mol |
| IUPAC Name | (3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-dihydroxy-17-[(S)-hydroxy-[(2S,3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone |
| Standard InChI | InChI=1S/C32H50O10/c1-10-11-17(3)30-32(8,42-30)29(38)22-15-41-31(39)27(37)28(40-9)21(7)26(36)20(6)24(34)19(5)14-18(4)23(33)13-12-16(2)25(22)35/h10-11,14,16-18,20-22,24,27-30,34,37-38H,12-13,15H2,1-9H3/b11-10-,19-14+/t16-,17+,18+,20-,21-,22+,24+,27-,28+,29+,30-,32+/m1/s1 |
| Standard InChI Key | YTOSLGBJMGPGPA-ICYGJJGBSA-N |
| Isomeric SMILES | C/C=C\[C@H](C)[C@@H]1[C@](O1)(C)[C@H]([C@H]2COC(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H](/C(=C/[C@@H](C(=O)CC[C@H](C2=O)C)C)/C)O)C)C)OC)O)O |
| Canonical SMILES | CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CCC(C2=O)C)C)C)O)C)C)OC)O)O |
Introduction
Discovery and Isolation
Chemical Structure and Properties
Molecular Characteristics
13-Deoxytedanolide (C₃₂H₅₀O₁₀) possesses a molecular weight of 594.7 g/mol and features a complex 18-membered macrolactone ring with multiple stereogenic centers . As the name suggests, it differs from tedanolide by the absence of a hydroxy group at the C-13 position.
Structural Details
The complete IUPAC name of 13-deoxytedanolide is (3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-dihydroxy-17-[(S)-hydroxy-[(2S,3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone . This lengthy name reflects the structural complexity of the molecule, which includes:
-
An 18-membered macrolactone ring
-
13 stereogenic centers
-
Two polysubstituted olefins
-
A sensitive α-hydroxy trisubstituted epoxide
-
Multiple ketone and hydroxyl functionalities
The complex architecture is further defined by its heavily oxygenated and methylated carbon skeleton and a β,γ-unsaturated ketone that has the potential to migrate into conjugation with the carbonyl group .
Key Molecular Descriptors
Table 1: Molecular Descriptors of 13-Deoxytedanolide
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₂H₅₀O₁₀ |
| Molecular Weight | 594.7 g/mol |
| InChIKey | YTOSLGBJMGPGPA-ICYGJJGBSA-N |
| Stereogenic Centers | 13 |
| Ring Size | 18-membered macrolactone |
Biological Activity
Antitumor Properties
13-Deoxytedanolide exhibits remarkable cytotoxicity against various cancer cell lines. It displays an IC₅₀ value of 94 pg/ml against P388 murine leukemia cells, demonstrating potency comparable to that of tedanolide, which has an ED₅₀ of 0.25 ng/ml in KB cells and 1.6 pg/ml in PS cells .
Beyond in vitro activity, 13-deoxytedanolide has shown significant antitumor effects in vivo. Studies indicate that it can slow the growth rate of P388 tumors with a T/C value of 189% at a dose of 0.125 mg/kg, where T represents the median time for tumors in the treated group to reach a specified size, and C represents the corresponding time for the control group .
Table 2: Cytotoxicity Profile of 13-Deoxytedanolide
| Cell Line | Potency | Reference |
|---|---|---|
| P388 murine leukemia | IC₅₀ = 94 pg/ml | |
| In vivo P388 tumor model | T/C value = 189% at 0.125 mg/kg |
Mechanism of Action
The mechanism of action of 13-deoxytedanolide has been elucidated through detailed biochemical and structural studies. Unlike many other macrolides that typically target bacterial ribosomes, 13-deoxytedanolide is remarkable for being the first macrolide shown to inhibit eukaryotic ribosomes .
Selectivity for Eukaryotic Ribosomes
The specificity of 13-deoxytedanolide for eukaryotic ribosomes is explained by its extensive interactions with protein L44e, which is a component of the E site in archaeal and eukaryotic ribosomes but is absent in eubacterial ribosomes . Additionally, protein L28, which is unique to the eubacterial E site, overlaps with the binding site of 13-deoxytedanolide, preventing its binding to eubacterial ribosomes .
Competition studies have also shown that 13-deoxytedanolide shares the binding site on the 60S large subunit with pederin and its marine-derived analogues, further confirming its mode of action .
Structure-Activity Relationships
Chemical transformation studies targeting various functional groups in 13-deoxytedanolide, including the epoxide, hydroxyls, ketones, and olefins, have provided valuable insights into its structure-activity relationships .
A total of 10 derivatives were prepared and evaluated for cytotoxicity against P388 murine leukemia cells and for inhibition of polypeptide elongation in yeast cell lysate. These studies revealed two critical findings:
-
The southern hemisphere of the molecule comprises the pharmacophore, which is essential for biological activity .
-
The epoxide-bearing side chain is critical for maintaining the compound's activity .
These structure-activity relationship studies provide important guidance for potential development of simplified analogues with retained biological activity.
Total Synthesis
Synthetic Challenges
The complex architecture of 13-deoxytedanolide presents significant synthetic challenges, including:
-
The presence of 13 stereogenic centers requiring careful stereocontrol
-
A sensitive α-hydroxy trisubstituted epoxide
-
Four β-hydroxy ketone units potentially susceptible to retro-aldol decomposition
-
Polysubstituted olefins including a β,γ-unsaturated ketone with migration potential
These features necessitate highly selective synthetic approaches and careful orchestration of protection/deprotection strategies.
Synthetic Approaches
Several research groups have reported total syntheses of 13-deoxytedanolide, with notable approaches by Smith (2003) and Roush (2005) . The key strategies employed in these syntheses include:
Smith's Synthetic Approach
Smith's synthesis employed a highly convergent dithiane coupling to construct the carbon skeleton, followed by a novel use of the Evans-Tishchenko reduction to oxidize the C(1) aldehyde to an ester in the presence of an oxidatively labile dithiane . This approach represented a significant advancement in synthetic methodology for complex macrolides.
Unified Approach to Tedanolides
A unified approach for the construction of both tedanolide and 13-deoxytedanolide has been described, featuring:
-
Development of a versatile bifunctional dithiane-vinyl iodide linchpin
-
Unorthodox use of the Evans-Tishchenko reaction
-
Late-stage stereocontrolled introduction of the C(18,19) epoxide
This approach demonstrates the potential for applying common synthetic strategies to related natural products with strategic modifications to account for structural differences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume